molecular formula C14H10F3NO3 B1530373 Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 869109-13-7

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Cat. No. B1530373
CAS RN: 869109-13-7
M. Wt: 297.23 g/mol
InChI Key: KLZLMBIBHOMNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, also known as TFMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is widely used in the synthesis of other compounds.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is often used in pharmaceuticals due to its ability to enhance the biological activity of drugs. This compound can be utilized in the synthesis of FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the treatment of various diseases and disorders .

Analytical Chemistry

The compound’s distinct chemical signature makes it suitable for use as a standard or reagent in analytical techniques such as mass spectrometry or chromatography, aiding in the detection and quantification of various substances.

Each application leverages the unique chemical properties of Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, demonstrating its versatility and potential across multiple scientific disciplines. The trifluoromethyl group, in particular, is a valuable feature that imparts distinct characteristics to the compound, making it a subject of interest in various research applications .

properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-4-11(5-3-9)21-12-8-10(6-7-18-12)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLMBIBHOMNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Synthesis routes and methods

Procedure details

2-Chloro-4-trifluoromethylpyridine (1.0 g), methyl 4-hydroxybenzenecarboxylate (838.3 mg) and potassium carbonate (2.28 g) were suspended in acetonitrile (10 mL), heated under reflux for 27 hours, and methyl 4-hydroxybenzenecarboxylate (838.3 mg) was added thereto and further heated under reflux for 24 hours. Water (100 mL) was added to the reaction liquid, extracted with ethyl acetate (100 mL), and the organic layer was washed with aqueous 2 N sodium hydroxide solution (100 mL), water (100 mL) and saturated saline water (100 mL) in that order, dried with magnesium sulfate, and evaporated under reduced pressure to obtain a pale yellow oil. The resulting oil was purified through silica gel column chromatography (hexane/ethyl acetate=8/2) to obtain the entitled compound (740 mg) as a colorless solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
838.3 mg
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Quantity
838.3 mg
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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